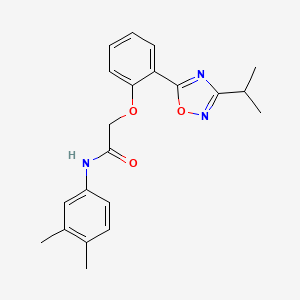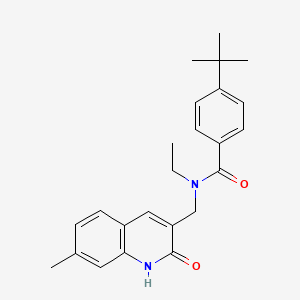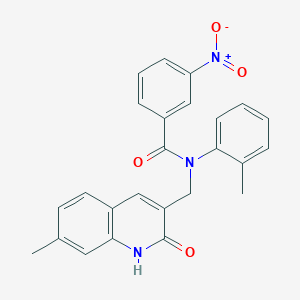
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide, also known as HMQN-NTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to have potential applications in a variety of scientific research fields. One major area of interest is in cancer research, as N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Specifically, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been found to be relatively stable and easy to handle in laboratory settings. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is its cost, as it can be expensive to synthesize in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. One area of interest is in developing new cancer treatments based on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide and its potential applications in other areas of biomedical research, such as neurodegenerative diseases and cardiovascular disease. Finally, there is a need for more studies on the safety and toxicity of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in humans, in order to determine its potential as a therapeutic agent.
Synthesemethoden
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-7-methylquinoline with benzoyl chloride, followed by nitration and reduction of the resulting compound with o-toluidine. This method has been optimized for high yield and purity, making it a reliable source of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide for research purposes.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-10-11-18-13-20(24(29)26-22(18)12-16)15-27(23-9-4-3-6-17(23)2)25(30)19-7-5-8-21(14-19)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYCNYPEAZKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

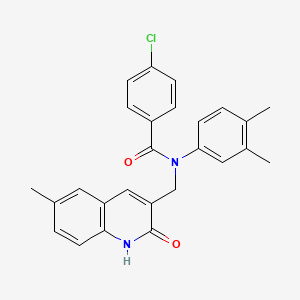
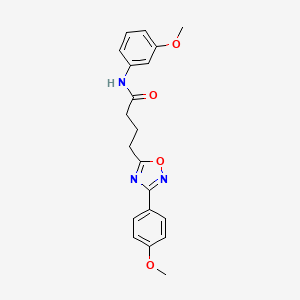

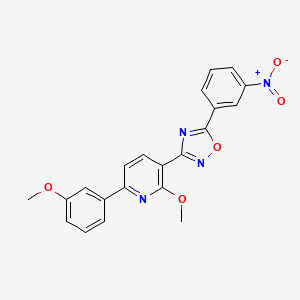


![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)

![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)

